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Compound of Interest

Compound Name: PF-04802367

Cat. No.: B8056571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinome selectivity profile of PF-04802367, a

potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor. Its performance is compared with other

known GSK-3 inhibitors, CHIR-99021 and Kenpaullone, supported by experimental data to

inform researchers on its suitability for specific applications.

Executive Summary
PF-04802367 is a highly selective, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α

and GSK-3β, with IC50 values in the low nanomolar range.[1] Kinome scan data demonstrates

its exceptional selectivity, with minimal off-target activity against a broad panel of kinases. This

profile makes PF-04802367 a valuable tool for specifically investigating the cellular functions of

GSK-3. In comparison, while CHIR-99021 also exhibits high selectivity for GSK-3, Kenpaullone

displays a broader inhibition profile, targeting multiple cyclin-dependent kinases (CDKs) in

addition to GSK-3.

Data Presentation: Kinase Inhibition Profiles
The following tables summarize the quantitative kinome scan data for PF-04802367, CHIR-

99021, and Kenpaullone.

Table 1: Selectivity Profile of PF-04802367
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Kinase Panel
Number of Kinases
Tested

Criteria for
Significant
Inhibition

Number of Off-
Target Hits

Biochemical

Functional Assay
240

>65% inhibition at 10

µM

4 (excluding GSK-3α/

β)

DiscoverRx Kinome

Panel
386 (unique)

>65% inhibition at 10

µM

16 (excluding GSK-

3α/β)

Data compiled from publicly available research.

Table 2: Comparative Kinome Scan Data for CHIR-99021 (% Control)

A comprehensive screen of CHIR-99021 against a panel of 359 kinases revealed high

selectivity for GSK-3. The following table highlights some of the key kinases and the

corresponding percentage of control, where a lower percentage indicates stronger binding.

Kinase Target % of Control

GSK3A 0.5

GSK3B 0.5

DYRK1B 31

DYRK3 34

HIPK2 41

CDK2 >100

ROCK2 >100

PKA >100

CAMK2D >100

This is a partial list. The complete dataset can be found in the supplementary materials of the

referenced publication.[2]
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Table 3: Inhibition Profile of Kenpaullone (IC50 values)

Kenpaullone's inhibitory activity has been characterized against a smaller panel of kinases,

with data presented as IC50 values.

Kinase Target IC50 (µM)

GSK-3β 0.23

CDK1/cyclin B 0.4

CDK2/cyclin A 0.68

CDK5/p25 0.85

CDK2/cyclin E 7.5

c-Src 15

Casein Kinase 2 20

ERK1 20

ERK2 9

Data compiled from various sources.

Experimental Protocols
KINOMEscan™ Assay (DiscoverX/Eurofins)

The selectivity of the inhibitors was determined using the KINOMEscan™ technology, a

competitive binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured

on a solid support is quantified using qPCR of the DNA tag. A lower amount of captured kinase

in the presence of the test compound indicates stronger binding.

Brief Protocol:
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Reaction Setup: DNA-tagged kinases are incubated with the test compound (e.g., PF-
04802367, CHIR-99021) at a specified concentration (typically 10 µM for initial screening) in

the presence of an immobilized ligand.

Competition: The test compound and the immobilized ligand compete for binding to the

kinase's ATP-binding site.

Capture: The reaction mixture is transferred to a streptavidin-coated plate to capture the

ligand-bound kinase.

Washing: Unbound components are washed away.

Quantification: The amount of captured, DNA-tagged kinase is quantified using real-time

quantitative PCR (qPCR).

Data Analysis: The results are reported as "% of Control," where the control is a DMSO

vehicle. A value of 100% indicates no inhibition, while a lower percentage signifies stronger

binding of the test compound to the kinase.

Mandatory Visualizations
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Caption: Experimental workflow for the KINOMEscan assay.
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Caption: Simplified GSK-3 signaling pathway and the inhibitory action of PF-04802367.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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